molecular formula C26H20FN3O5 B2548657 N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 892435-08-4

N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2548657
CAS No.: 892435-08-4
M. Wt: 473.46
InChI Key: QXWKZAGSKFOWBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a high-purity chemical compound intended for research and development purposes. Benzofuro[3,2-d]pyrimidine derivatives are a class of compounds studied for their potential biological activities and are of significant interest in medicinal chemistry research. This product is provided as a stable solid and should be stored in a cool, dry place. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity and characterization. This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O5/c1-34-19-12-6-16(7-13-19)14-30-25(32)24-23(20-4-2-3-5-21(20)35-24)29(26(30)33)15-22(31)28-18-10-8-17(27)9-11-18/h2-13H,14-15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWKZAGSKFOWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differentiating features:

Compound Name / Identifier Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Source
Target Compound Benzofuro[3,2-d]pyrimidine 4-fluorophenyl, 4-methoxybenzyl ~465.4 (estimated) High lipophilicity, ketone-rich core -
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53) Pyrazolo[3,4-d]pyrimidine Chromen-4-one, dual fluorophenyl, isopropylbenzamide 589.1 MP: 175–178°C; chromenone enhances π-stacking
N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide Thieno[2,3-d]pyrimidine Thieno ring, thioacetamide, ethyl/methyl groups ~437.5 Sulfur improves metabolic resistance
N-(4-Fluorobenzyl)-2-{[3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide Pyrimido[5,4-b]indole Indole fusion, 3-methoxyphenyl, fluorobenzyl ~491.5 Planar indole core may enhance DNA binding
AMG-487 (N-[(1R)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide) Pyrido[2,3-d]pyrimidine Trifluoromethoxy, ethoxyphenyl, pyridinylmethyl ~693.5 Trifluoromethoxy increases electronegativity
Key Observations:
  • Electron-Donating vs.
  • Core Heterocycles: Benzofuropyrimidine (target) vs. pyrazolo-, thieno-, or pyridopyrimidine cores influence planarity and interactions with hydrophobic enzyme pockets .
  • Substituent Positioning : Fluorine at the 4-position of the phenyl ring (target) is conserved in many analogs (e.g., Example 53), likely optimizing steric fit and halogen bonding .

Physicochemical and Crystallographic Comparisons

  • The target compound’s benzofuropyrimidine core may adopt a similar twisted conformation, balancing solubility and membrane permeability.
  • Melting Points (MP) : Analogs with extended π-systems (e.g., Example 83, MP: 302–304°C) have higher MPs than smaller derivatives (Example 53, MP: 175–178°C), suggesting the target compound’s MP may fall within 200–300°C due to its fused-ring system .

Structure-Activity Relationship (SAR) Trends

  • Fluorophenyl Motif : Ubiquitous in analogs (e.g., target, Example 53, AMG-487) for metabolic stability and enhanced van der Waals interactions .
  • Methoxy vs. Ethoxy Groups : The target’s 4-methoxybenzyl may offer better solubility than 4-ethoxyphenyl (AMG-487) due to reduced hydrophobicity .
  • Sulfur vs. Oxygen Linkages : Thioacetamide derivatives () exhibit slower hydrolysis than acetamides, prolonging half-life .

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